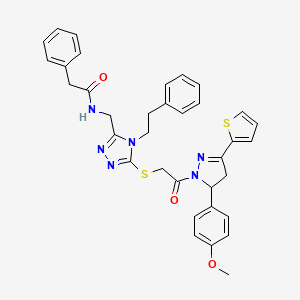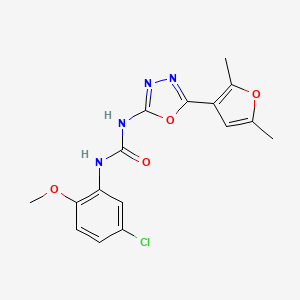
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C13H17NOS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be analyzed using various techniques. For instance, DFT calculations can be executed by the B3LYP correlation function with the 6-311G(2d,p) basis set to obtain the geometric, electronic, and energy parameters of optimized structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be found on databases like PubChem . The compound has a molecular weight of 235.35.Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Studies have focused on the environmental exposure and toxicological effects of various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, which are indicative of the broader concern regarding chemical exposure in humans, particularly in children. For instance, Babina et al. (2012) explored the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia, revealing widespread chronic exposure to OPs and PYRs, highlighting the need for public health policy development on the regulation and use of such chemicals (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
Research into the metabolism and disposition of pharmacologically active compounds, such as BMS-690514, an inhibitor of epidermal growth factor receptors, provides insights into how similar compounds might be absorbed, metabolized, and excreted in humans. L. Christopher et al. (2010) reported that BMS-690514 is well absorbed and extensively metabolized in humans, with excretion in both bile and urine, indicating the importance of understanding the metabolic pathways of therapeutic agents to optimize their efficacy and safety (L. Christopher et al., 2010).
Propriétés
IUPAC Name |
1-(3-thiophen-2-ylpyrrolidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-6-13(15)14-8-7-11(10-14)12-5-4-9-16-12/h2,4-5,9,11H,1,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPQULUXOKCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)



![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)





![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
